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Benzoyl-coa

Cat. No.: B1243826
M. Wt: 871.6 g/mol
InChI Key: VEVJTUNLALKRNO-TYHXJLICSA-N
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Description

Significance of Benzoyl-CoA as a Central Metabolic Intermediate

The role of this compound is most pronounced in anaerobic environments where it acts as a common intermediate in the degradation of a wide array of aromatic compounds. oup.comresearchgate.netebi.ac.uknih.govhmdb.caoup.compnas.org Many natural and xenobiotic aromatic substances, including lignin (B12514952) monomers, amino acids, and pollutants like toluene (B28343) and benzene (B151609), are channeled through peripheral pathways to be converted into this compound. oup.comresearchgate.netfrontiersin.orgnih.gov This convergence on a single intermediate streamlines the metabolic process, allowing diverse compounds to be funneled into a central degradation pathway. oup.comoup.com

In the absence of molecular oxygen, which is typically used to activate and cleave aromatic rings, anaerobic microorganisms employ a different strategy centered around this compound. oup.comoup.comysu.edu The core of this strategy is the reductive dearomatization of the this compound ring, a process that breaks the aromaticity and allows for subsequent hydrolytic ring opening. oup.comoup.comysu.edu This "this compound pathway" is the primary mechanism for the complete mineralization of many aromatic compounds under anoxic conditions. oup.comresearchgate.netfrontiersin.org

The initial and key enzymatic step is catalyzed by this compound reductase (BCR), which reduces the aromatic ring to a cyclic dienoyl-CoA. oup.compnas.org This reaction is energetically demanding and, in many facultative anaerobes like Thauera aromatica, is driven by the hydrolysis of ATP. oup.comysu.edu Following this crucial reduction, the pathway diverges slightly among different bacterial species. For instance, in T. aromatica, the dienoyl-CoA is hydrated, while in the phototrophic bacterium Rhodopseudomonas palustris, it undergoes a further reduction. oup.comoup.com Subsequent reactions, akin to β-oxidation, lead to the cleavage of the ring and ultimately yield central metabolites like acetyl-CoA, which can then enter mainstream cellular metabolism. oup.comoup.comresearchgate.net

The degradation of various aromatic substrates converges on this compound through a series of peripheral reactions. These can include carboxylations, reductive dehydroxylations, and side-chain oxidations. oup.com For example, phenol (B47542) can be carboxylated to 4-hydroxybenzoate (B8730719), which is then converted to 4-hydroxythis compound and subsequently dehydroxylated to form this compound. oup.com Similarly, toluene is metabolized to benzylsuccinate and then to this compound. oup.com

Table 1: Key Reactions in the Anaerobic Degradation of Aromatic Compounds via this compound

StepReactionKey Enzyme(s)Organism Example
Activation Aromatic Acid + CoA + ATP → Aromatic-CoA + AMP + PPiAcyl-CoA Ligases (e.g., Benzoate-CoA ligase)Thauera aromatica, Rhodopseudomonas palustris
Peripheral Pathways Various (e.g., dehydroxylation, oxidation)Various (e.g., 4-hydroxythis compound reductase)Thauera aromatica
Central Pathway: Ring Reduction This compound + 2e⁻ + 2H⁺ → Cyclohex-1,5-diene-1-carboxyl-CoAThis compound Reductase (BCR)Thauera aromatica, Rhodopseudomonas palustris
Central Pathway: Ring Modification Hydration or further reduction of the dieneDienoyl-CoA hydratase or reductaseThauera aromatica (hydration), Rhodopseudomonas palustris (reduction)
Central Pathway: Ring Cleavage Hydrolytic cleavage of the cyclic intermediateHydrolasesThauera aromatica, Rhodopseudomonas palustris
Final Products Acetyl-CoA + CO₂β-oxidation-like enzymesThauera aromatica, Rhodopseudomonas palustris

Beyond its catabolic role, this compound is a crucial precursor for the biosynthesis of a diverse range of specialized metabolites, also known as natural products, in both bacteria and plants. nih.govresearchgate.netrsc.orgoup.comresearchgate.netcaymanchem.com These compounds often have significant biological activities and include antibiotics, antifungals, and plant defense compounds.

In the bacterium Streptomyces maritimus, this compound serves as the starter unit for the biosynthesis of the polyketide antibiotic enterocin (B1671362). nih.govresearchgate.net The pathway to this compound in this organism is noteworthy as it mirrors plant-like pathways, proceeding from phenylalanine via cinnamic acid and a round of β-oxidation. nih.gov Similarly, the biosynthesis of the antifungal compound soraphen A and the potent anticancer drug Taxol (paclitaxel) in yew trees also utilize this compound as a key building block. nih.govrsc.orgkegg.jp In the case of Taxol, a specific N-benzoyltransferase catalyzes the final step of its biosynthesis by transferring the benzoyl group from this compound. kegg.jp

In plants, this compound is a central intermediate in the formation of benzenoids, a class of volatile compounds important for attracting pollinators and defending against herbivores. oup.comresearchgate.net These compounds are derived from cinnamic acid through various pathways, including a peroxisomal β-oxidative pathway that yields this compound. oup.comresearchgate.net This this compound can then be converted into a variety of benzenoids, such as benzyl (B1604629) benzoate (B1203000) and benzoic acid derivatives. researchgate.netoup.comresearchgate.net

Table 2: Examples of Specialized Metabolites Derived from this compound

MetaboliteClassProducing OrganismFunction/Significance
Enterocin PolyketideStreptomyces maritimusAntibiotic
Soraphen A PolyketideSorangium cellulosumAntifungal
Taxol (Paclitaxel) DiterpenoidTaxus species (Yew)Anticancer drug
Strobilurins PolyketideFungiAntifungal
Xanthones PhenolicHypericum speciesDiverse biological activities
Benzenoids (e.g., Benzyl benzoate) AromaticPlants (e.g., Poplar, Petunia)Plant defense, fragrance

Core Role in Anaerobic Aromatic Compound Degradation

Historical Perspective on this compound Pathway Investigations

The study of anaerobic aromatic metabolism, and by extension the this compound pathway, has been a challenging field of research. oup.com Early work dating back to the 1930s provided the first hints that aromatic compounds could be degraded in the absence of oxygen. oup.com However, significant progress was hampered by the difficulties of working with strictly anaerobic microorganisms and their often oxygen-sensitive enzymes. oup.com Unlike well-studied model organisms like Escherichia coli K12, which cannot metabolize aromatic compounds anaerobically, researchers had to develop new model systems. oup.com

The establishment of Thauera aromatica and Rhodopseudomonas palustris as model organisms for studying anaerobic degradation under denitrifying and phototrophic conditions, respectively, was a major breakthrough. oup.comresearchgate.netnih.gov Coordinated biochemical and molecular genetic approaches in these organisms during the latter part of the 20th century were instrumental in elucidating the core reactions of the this compound pathway. oup.com The purification and characterization of key enzymes, such as benzoate-CoA ligase and the multi-component this compound reductase, were critical milestones. oup.comnih.gov The advent of molecular techniques, including gene cloning and sequencing, further solidified the understanding of the pathway, revealing the genetic organization of the responsible enzymes and highlighting the variations between different bacterial species. oup.comnih.gov These studies confirmed that while the central strategy of reductive dearomatization is conserved, the specific enzymes and subsequent steps can differ, reflecting the metabolic diversity of the anaerobic world. oup.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N7O17P3S B1243826 Benzoyl-coa

Properties

Molecular Formula

C28H40N7O17P3S

Molecular Weight

871.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

InChI

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

VEVJTUNLALKRNO-TYHXJLICSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Synonyms

enzoyl-CoA
benzoyl-coenzyme A
benzoyl-coenzyme A, 14C-labeled
coenzyme A, benzoyl-

Origin of Product

United States

Metabolic Pathways Converging on Benzoyl Coa

Peripheral Catabolic Pathways of Aromatic Compounds

The degradation of aromatic compounds under anaerobic conditions is a complex process involving a series of specialized enzymatic reactions. ysu.edu These peripheral pathways are responsible for converting a diverse range of aromatic substrates into a limited number of central intermediates, with benzoyl-CoA being one of the most prominent. oup.comnih.gov

Metabolism of Monoaromatic Hydrocarbons (e.g., Benzene (B151609), Toluene (B28343), Xylene)

The anaerobic breakdown of monoaromatic hydrocarbons like benzene, toluene, and xylenes (B1142099) ultimately funnels into the this compound pathway. ethz.chresearchgate.net For instance, the anaerobic metabolism of toluene is initiated by the addition of the methyl group to fumarate (B1241708), a reaction catalyzed by benzylsuccinate synthase. nih.govresearchgate.net The resulting benzylsuccinate then undergoes a β-oxidation-like pathway to yield this compound and succinyl-CoA. nih.govresearchgate.netresearchgate.net Similarly, ethylbenzene (B125841) is hydroxylated to 1-phenylethanol, which is further metabolized to this compound. d-nb.infompg.de The anaerobic degradation of benzene and xylene isomers also leads to the formation of this compound, although the specific pathways can vary between different microorganisms. ethz.ch

Degradation of Phenolic Compounds (e.g., Phenol (B47542), Cresols)

Phenolic compounds, such as phenol and cresols, are common environmental pollutants that can be degraded anaerobically. nih.gov The degradation of phenol often proceeds through an initial carboxylation to 4-hydroxybenzoate (B8730719). oup.comnih.govunesp.br This is followed by the activation of 4-hydroxybenzoate to 4-hydroxythis compound by a CoA ligase. oup.comnih.govcore.ac.uk Subsequently, a reductive dehydroxylation reaction, catalyzed by 4-hydroxythis compound reductase, converts 4-hydroxythis compound to this compound. oup.comnih.govcore.ac.uk The degradation of cresols, such as p-cresol (B1678582) (4-methylphenol), involves the oxidation of the methyl group to a carboxyl group, forming 4-hydroxybenzoate, which then enters the same pathway to this compound. oup.com

Catabolism of Aromatic Acids (e.g., Benzoate (B1203000), Phenylacetate (B1230308), Phenylpropanoate)

Aromatic acids are central intermediates in the breakdown of many aromatic compounds and are themselves subject to catabolism leading to this compound. oup.comcdnsciencepub.com Benzoate is directly activated to this compound by a benzoate-CoA ligase, a reaction that requires ATP. frontiersin.orgcsic.esasm.org

The catabolism of phenylacetate to this compound involves the oxidation of the carboxymethyl side chain. oup.com This process begins with the activation of phenylacetate to phenylacetyl-CoA. oup.comcsic.esethz.ch Phenylacetyl-CoA is then oxidized to phenylglyoxylate, which is subsequently oxidatively decarboxylated to form this compound and CO2. oup.comcsic.es

Phenylpropanoate and its derivatives are degraded via a β-oxidation pathway. ontosight.ainih.gov This process involves the sequential removal of two-carbon units, ultimately yielding this compound. ontosight.ainih.gov For example, 3-phenylpropionate (B1229125) is converted to cinnamoyl-CoA, which then undergoes further reactions analogous to fatty acid β-oxidation to produce this compound. nih.gov

Amino Acid Deamination Pathways Leading to this compound (e.g., Phenylalanine)

The anaerobic degradation of the aromatic amino acid phenylalanine can also lead to the formation of this compound. oup.comontosight.ai One pathway involves the non-oxidative deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). nih.govasm.org Cinnamic acid is then activated to cinnamoyl-CoA and subsequently undergoes β-oxidation to yield this compound. nih.govasm.org Another route involves the conversion of phenylalanine to phenylacetate, which is then catabolized to this compound as described previously. csic.esresearchgate.netacademicjournals.org

Enzymatic Transformations in Peripheral Pathways

The conversion of diverse aromatic compounds to the central intermediate this compound is orchestrated by a variety of enzymes that catalyze key transformations.

Carboxylation Reactions

Carboxylation is a crucial initial step in the anaerobic degradation of certain aromatic compounds, particularly those lacking a carboxyl group. oup.comoup.com This reaction introduces a carboxyl group onto the aromatic ring, which can then be activated to a CoA thioester. A prime example is the carboxylation of phenol to 4-hydroxybenzoate. oup.comnih.govunesp.br This reaction is energetically unfavorable and is often coupled to other reactions to drive it forward. oup.com For instance, in some bacteria, phenol is first phosphorylated to phenylphosphate, which then undergoes an exergonic carboxylation to 4-hydroxybenzoate. oup.comnih.gov This "biological Kolbe-Schmitt reaction" is a key strategy for activating the stable aromatic ring of phenol for further degradation. oup.comunesp.br

Table 1: Key Enzymes in this compound Converging Pathways

Starting Substrate Key Intermediate(s) Key Enzyme(s) Final Product
Toluene Benzylsuccinate Benzylsuccinate synthase This compound
Phenol 4-Hydroxybenzoate, 4-Hydroxythis compound Phenol carboxylase, 4-Hydroxybenzoate-CoA ligase, 4-Hydroxythis compound reductase This compound
Benzoate - Benzoate-CoA ligase This compound
Phenylacetate Phenylacetyl-CoA, Phenylglyoxylate Phenylacetate-CoA ligase, Phenylacetyl-CoA:acceptor oxidoreductase This compound
Phenylalanine Cinnamic acid, Cinnamoyl-CoA Phenylalanine ammonia-lyase This compound

Reductive Elimination of Ring Substituents

The anaerobic conversion of substituted aromatic compounds to this compound often necessitates the removal of functional groups directly attached to the aromatic ring. This is achieved through specific reductive reactions, particularly for hydroxyl and amino groups. oup.com

For hydroxylated compounds, such as 4-hydroxybenzoate, the process involves a reductive dehydroxylation. The substrate is first activated to its CoA thioester, 4-hydroxythis compound. oup.com A specific molybdenum-containing 4-hydroxythis compound reductase then catalyzes the reductive removal of the hydroxyl group, yielding this compound. d-nb.info This step precedes the dearomatization of the ring by the main this compound reductase. d-nb.info

Similarly, the degradation of aniline (B41778) involves the removal of an amino group. The pathway commences with the carboxylation of aniline to 4-aminobenzoate. This intermediate is subsequently activated to 4-aminothis compound, which then undergoes reductive deamination to produce this compound. d-nb.info These de-substitutions are critical preparatory steps before the core ring-reduction pathway can proceed. oup.com

Table 1: Examples of Reductive Elimination Pathways

Initial SubstrateKey Intermediate(s)Key Reaction TypeFinal Product of Pathway
4-Hydroxybenzoate4-Hydroxythis compoundReductive DehydroxylationThis compound
Aniline4-Aminobenzoate, 4-Aminothis compoundReductive DeaminationThis compound

Oxidation of Alkyl and Methyl Substituents

Aromatic hydrocarbons bearing alkyl and methyl groups, such as toluene, xylenes, and cresols, are converted to this compound through unique oxidation pathways. oup.com The anaerobic degradation of toluene is a well-studied example of this process. The initial activation step does not involve oxygen but rather the addition of the toluene methyl group across the double bond of fumarate, a common cellular metabolite. oup.comenviro.wiki This reaction is catalyzed by the enzyme benzylsuccinate synthase and produces benzylsuccinate. oup.comd-nb.info

The resulting benzylsuccinate is then catabolized through a series of reactions analogous to a modified fatty acid β-oxidation pathway. This process ultimately cleaves the molecule to yield this compound and succinyl-CoA. d-nb.info A similar strategy is employed for other compounds like m-cresol (B1676322) (3-methylphenol), where the methyl group adds to fumarate to form 3-hydroxybenzyl succinate, which is then metabolized to 3-hydroxythis compound and succinyl-CoA. d-nb.info The degradation of ethylbenzene proceeds through a different initial activation, involving the hydroxylation of the alkyl side-chain to 1-phenylethanol, which is subsequently metabolized to this compound. d-nb.infoenviro.wiki

Table 2: Key Reactions in Alkyl/Methyl Substituent Oxidation

SubstrateActivating Co-substrateKey EnzymeInitial ProductFinal Aromatic Product
TolueneFumarateBenzylsuccinate SynthaseBenzylsuccinateThis compound
m-CresolFumarate(Hydroxybenzyl)succinate Synthase3-Hydroxybenzyl succinate3-Hydroxythis compound
Ethylbenzene(Not Fumarate)Ethylbenzene Dehydrogenase1-PhenylethanolThis compound

O-Demethylation Processes

Many natural aromatic compounds, particularly those derived from lignin (B12514952), contain methoxy (B1213986) groups (-OCH₃). archivog.com Anaerobic microorganisms have evolved O-demethylation pathways to cleave these stable aromatic methyl ether bonds, a critical step for further degradation. oup.comoup.com This process is catalyzed by specialized vitamin B12-dependent enzymes. oup.com

In this reaction, the cobalt atom in the vitamin B12 cofactor exists in a highly reduced Co(I) state, rendering it a "supernucleophile". oup.com This powerful nucleophile attacks and accepts the methyl group from the methoxylated aromatic substrate, forming a methyl-cobalamin intermediate. The methyl group is subsequently transferred to the carrier molecule tetrahydrofolate. oup.com This transfer results in the formation of N⁵-methyltetrahydrofolate and the corresponding hydroxylated aromatic compound, which can then enter other degradation pathways leading to this compound. oup.com This mechanism is a key strategy for processing methoxylated benzoates and other related structures in anoxic environments. archivog.com

Table 3: O-Demethylation of Aromatic Compounds

Substrate ClassKey Enzyme TypeProsthetic Group/CofactorMethyl Group AcceptorProduct Type
Methoxylated Aromatics (e.g., Vanillate, Syringate)O-demethylaseVitamin B12 (Cobalamin)TetrahydrofolateHydroxylated Aromatics

Shortening of Aliphatic Side Chains

Aromatic compounds with longer aliphatic side chains, such as phenylalkane compounds or phenyl fatty acids, must have their side chains shortened to produce this compound. oup.comoup.com This is typically accomplished through mechanisms analogous to fatty acid degradation, primarily β-oxidation or a retro-aldol cleavage pathway. oup.comresearchgate.net

Both pathways begin with the activation of the substrate's carboxyl group via ligation to coenzyme A (CoA), forming a phenylpropanoid-CoA thioester. researchgate.net

β-Oxidative Pathway : This pathway is a classic chain-shortening mechanism. Following initial activation, a double bond is introduced, followed by hydration to a 3-hydroxyacyl-CoA intermediate. This intermediate is then oxidized to a keto group. A subsequent thiolytic or hydrolytic cleavage releases acetyl-CoA and a this compound derivative, which is two carbons shorter than the original substrate. researchgate.net

Retro-Aldol Pathway : This pathway also proceeds through a 3-hydroxyacyl-CoA intermediate. However, instead of oxidation, this intermediate is directly cleaved in a retro-aldol reaction. This cleavage yields acetyl-CoA and a benzaldehyde (B42025) derivative. The benzaldehyde derivative is then oxidized to the corresponding carboxyl group, which can be activated to its CoA ester, thereby entering the central this compound pathway. researchgate.net

These chain-shortening mechanisms efficiently convert a variety of phenylpropanoids and related compounds into the central this compound intermediate. researchgate.net

Table 4: Comparison of Aliphatic Side Chain Shortening Mechanisms

Featureβ-Oxidative PathwayRetro-Aldol Pathway
Initial Step CoA LigationCoA Ligation
Common Intermediate 3-Hydroxyacyl-CoA3-Hydroxyacyl-CoA
Key Cleavage Step Thiolytic/Hydrolytic CleavageRetro-Aldol Cleavage
Products of Cleavage This compound derivative + Acetyl-CoABenzaldehyde derivative + Acetyl-CoA
Final Conversion Step N/AOxidation of aldehyde to carboxyl group

Core Benzoyl Coa Transformation Pathways

Anaerobic Benzoyl-CoA Degradation Pathway

The anaerobic degradation of this compound is initiated by the reduction of its aromatic ring, a thermodynamically challenging step. pnas.orgnih.gov This initial dearomatization is followed by a series of reactions, including hydration and further reductions, which ultimately lead to the cleavage of the cyclic structure and the formation of intermediates that can enter central metabolic pathways. researchgate.netoup.com

The key enzyme responsible for initiating the anaerobic breakdown of this compound is this compound reductase (BCR). pnas.orgnih.gov This enzyme catalyzes the reductive dearomatization of this compound to a nonaromatic cyclic diene, specifically cyclohexa-1,5-diene-1-carbonyl-CoA. pnas.orgresearchgate.net BCR is a highly oxygen-sensitive iron-sulfur protein that performs a two-electron reduction of the this compound aromatic ring. oup.comresearchgate.net The reaction is mechanistically complex, often described as a biological equivalent of the Birch reduction. sci-hub.runih.gov In many anaerobic bacteria, this critical step is energetically driven by the hydrolysis of ATP. nih.govoup.com However, some strictly anaerobic bacteria have evolved ATP-independent BCRs. researchgate.netasm.org

In many facultative anaerobes and phototrophic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, the reduction of this compound is an ATP-dependent process. oup.comoup.com The enzyme from T. aromatica couples the transfer of two electrons to the aromatic ring with the stoichiometric hydrolysis of two molecules of ATP to ADP and inorganic phosphate (B84403) (Pi). pnas.orgoup.com This ATP hydrolysis is essential to overcome the high activation energy required for the reduction of the highly stable aromatic ring. pnas.orgnih.gov

The ATP-dependent BCR is a complex enzyme, typically with an αβγδ-subunit architecture, containing multiple low-potential [4Fe-4S] clusters. nih.govresearchgate.net The mechanism involves the transfer of electrons from a reduced ferredoxin to the enzyme. pnas.orgnih.gov ATP hydrolysis then induces conformational changes within the enzyme, which are thought to lower the redox potential of the iron-sulfur clusters, enabling the transfer of electrons to the this compound substrate. pnas.orgnih.gov Specifically, ATP hydrolysis is linked to a switch in the spin state of a [4Fe-4S]+1 cluster from a low-spin (S = 1/2) to a high-spin (S = 7/2) state, which likely facilitates the electron transfer. pnas.orgnih.gov Studies with purified BCR from T. aromatica have shown that the enzyme exhibits ATPase activity even in the absence of the this compound substrate, although at a significantly lower rate. pnas.orgnih.gov The enzyme can also catalyze the ATP-dependent reduction of other substrates like hydroxylamine (B1172632) and azide. pnas.orgoup.com

OrganismBCR TypeATP Stoichiometry (ATP/2e-)Product of Dearomatization
Thauera aromaticaATP-dependent2Cyclohexa-1,5-diene-1-carbonyl-CoA
Thauera chlorobenzoicaATP-dependent2.3-2.83-methyl-1,5-dienoyl-CoA (from 3-methylthis compound)
Geobacter metallireducensATP-independentN/ACyclohexa-1,5-diene-1-carbonyl-CoA

The reduction of this compound by BCR requires a low-potential electron donor to provide the necessary electrons. pnas.orgoup.com In many cases, this role is fulfilled by a specific ferredoxin. oup.comresearchgate.net Ferredoxins are small, iron-sulfur proteins that participate in electron transfer reactions. The ferredoxin involved in the this compound pathway typically contains two [4Fe-4S] centers and has a very low midpoint potential, even lower than that of the hydrogen electrode. oup.com The reduced ferredoxin transfers electrons to the BCR, which then, in an ATP-dependent manner, transfers them to the this compound. pnas.orgnih.gov The exact mechanism of how this specific ferredoxin is reduced in the cell is not yet fully understood. oup.com It is proposed that ferredoxin acts as an electron shuttle, potentially linking the oxidation of other cellular metabolites to the reduction of the aromatic ring. researchgate.net

Following the initial dearomatization of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA, the degradation pathway continues with a series of enzymatic conversions aimed at opening the cyclic ring structure. researchgate.netoup.com These subsequent steps typically involve hydration and further reduction reactions. pnas.orgresearchgate.net

The cyclohexa-1,5-diene-1-carbonyl-CoA produced by BCR is a substrate for a specific hydratase. oup.comnih.gov In the denitrifying bacterium Thauera aromatica, this enzyme, a dienoyl-CoA hydratase, catalyzes the hydration of the cyclic diene to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.com Similar dienoyl-CoA hydratase activities have been identified in strictly anaerobic bacteria like Geobacter metallireducens and Syntrophus aciditrophicus, suggesting that this hydration step is a common feature of the this compound degradation pathway across different types of anaerobic microorganisms. nih.gov The genes encoding these hydratases have been identified and characterized, showing specificity for cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov

EnzymeOrganismSubstrateProduct
Dienoyl-CoA hydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA6-hydroxycyclohex-1-ene-1-carbonyl-CoA
Dienoyl-CoA hydratase (BamR)Geobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA6-hydroxycyclohexenoyl-CoA
Dienoyl-CoA hydrataseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA6-hydroxycyclohexenoyl-CoA

The pathway for the further breakdown of the cyclic intermediates can vary between different organisms. oup.comoup.com In Thauera aromatica, the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized by a dehydrogenase to form a β-oxo compound, which is then hydrolytically cleaved to yield 3-hydroxypimelyl-CoA. oup.comoup.com

In contrast, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway appears to involve further reduction steps. oup.comoup.com It has been suggested that the this compound reductase in this organism might reduce the diene intermediate further to cyclohex-1-ene-1-carboxyl-CoA, although this has not been definitively demonstrated. oup.comoup.com This would represent a four-electron reduction of the initial this compound. The subsequent metabolism would then proceed from this monoene intermediate. oup.com This highlights the diversity in the strategies employed by different anaerobic bacteria to metabolize the central intermediate, this compound. oup.com

Hydration Reactions of Dienoyl-CoA

β-Oxidative Catabolism of Aliphatic Products (e.g., to Acetyl-CoA, CO2)

Aerobic CoA-Dependent Epoxide Pathway (Box Pathway)

A third strategy for benzoate (B1203000) degradation, known as the Box pathway, is an aerobic, CoA-dependent pathway that shares features of both aerobic and anaerobic metabolism. nih.gov In this hybrid pathway, all intermediates are CoA thioesters, and ring cleavage is hydrolytic, similar to the anaerobic route, but the initial attack on the aromatic ring requires molecular oxygen. nih.govfrontiersin.org

The first step in the Box pathway is the activation of benzoate to its corresponding coenzyme A thioester, this compound. csic.esasm.org This reaction is catalyzed by benzoate-CoA ligase (AMP-forming), an enzyme that utilizes ATP to form a high-energy thioester bond. nih.govfrontiersin.orgontosight.ai The systematic name for this enzyme is benzoate:CoA ligase (AMP-forming), and it belongs to the family of acid-thiol ligases (EC 6.2.1.25). ontosight.aiwikipedia.org

The reaction proceeds via an aryl-adenylate intermediate with the release of AMP and pyrophosphate (PPi). nih.govfrontiersin.org In Thauera aromatica, a single benzoate-CoA ligase is induced during both aerobic and anaerobic growth on benzoate, highlighting its central role. nih.gov In Rhodopseudomonas palustris, at least three different enzymes have been shown to catalyze this activation step, suggesting metabolic redundancy. asm.org

The crucial dearomatization step in the Box pathway is the epoxidation of the aromatic ring of this compound. nih.gov This reaction is catalyzed by a two-component enzyme system, the this compound oxygenase/reductase complex, composed of BoxA and BoxB. asm.orgasm.org

BoxA is an iron-sulfur flavoprotein that functions as a reductase. asm.orgebi.ac.uk

BoxB is the oxygenase component that contains a diiron center. nih.govasm.org

Together, BoxA and BoxB catalyze the conversion of this compound, NADPH, and O2 into 2,3-epoxythis compound (also referred to as 2,3-epoxy-2,3-dihydrothis compound) and water. nih.govnih.gov The reaction involves the transfer of two electrons and two protons. nih.gov Structural studies of BoxB have revealed a 20 Å-long channel for the substrate, positioning the phenyl ring for stereoselective attack by oxygen to form the 2S,3R-epoxide. nih.gov

Following epoxidation, the non-aromatic ring of 2,3-epoxythis compound is cleaved hydrolytically. nih.govnih.gov This reaction is catalyzed by this compound-dihydrodiol lyase, also known as BoxC. frontiersin.orguniprot.org

BoxC is a homodimeric enzyme that does not require oxygen, metals, or coenzymes for its activity. ebi.ac.uk It catalyzes the ring opening of the epoxide to yield 3,4-dehydroadipyl-CoA semialdehyde and formate. asm.orguniprot.orgresearchgate.net The enzyme was initially thought to act on a dihydrodiol intermediate, but it was later confirmed that the true substrate is the epoxide produced by the BoxAB complex. uniprot.org This hydrolytic cleavage is a key feature that distinguishes the Box pathway from classical aerobic pathways that employ oxygenases for ring fission. nih.gov

Table 2: Enzymes of the Aerobic this compound Epoxide (Box) Pathway

Enzyme/Complex Gene(s) Function Substrate Product(s)
Benzoate-CoA Ligase badA, bclA Activates benzoate to its CoA thioester. csic.esasm.org Benzoate, ATP, CoA This compound, AMP, PPi ontosight.ai
This compound Oxygenase/Reductase boxA, boxB Catalyzes the epoxidation of the aromatic ring. frontiersin.orgasm.org This compound, NADPH, O2 2,3-Epoxythis compound, NADP+, H2O nih.govnih.gov
This compound Hydratase (Lyase) boxC Catalyzes the hydrolytic cleavage of the epoxide ring. frontiersin.orguniprot.org 2,3-Epoxythis compound, H2O 3,4-Dehydroadipyl-CoA semialdehyde, Formate asm.orgresearchgate.net

Oxidation of Semialdehyde Intermediates (BoxD)

In the aerobic degradation pathway of this compound, following the hydrolytic ring cleavage of 2,3-epoxythis compound by the BoxC enzyme, a C6 semialdehyde intermediate, 3,4-dehydroadipyl-CoA semialdehyde, is formed. rsc.orgnih.gov The subsequent and crucial step is the oxidation of this aldehyde to its corresponding carboxylic acid. This reaction is catalyzed by the enzyme 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase, commonly known as BoxD. nih.govnih.govmdpi.com

Detailed research findings have characterized BoxD as an NADP+-specific aldehyde dehydrogenase. rsc.org This means it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) as the electron acceptor, which is reduced to NADPH during the reaction. The oxidation of 3,4-dehydroadipyl-CoA semialdehyde by BoxD yields 3,4-dehydroadipyl-CoA. nih.govnih.govmdpi.com This step is vital for preparing the carbon skeleton for entry into the final stages of degradation. The reaction catalyzed by BoxD in Azoarcus evansii and other bacteria is essential for the continuation of the catabolic cascade that ultimately breaks down the aromatic ring structure into central metabolites. nih.gov

Terminal Metabolic Products (e.g., Formic Acid, Acetyl-CoA, Succinyl-CoA)

The comprehensive degradation of this compound through the CoA-dependent epoxide pathway culminates in the formation of several key metabolic products that can be integrated into the cell's central metabolism. rsc.orgnih.gov One of the initial products released during the ring cleavage step catalyzed by BoxC is formic acid (HCOOH), which is derived from the C2 carbon of the original aromatic ring. rsc.org

Following the action of the BoxD dehydrogenase, the resulting 3,4-dehydroadipyl-CoA undergoes further metabolism through reactions analogous to the β-oxidation of fatty acids. nih.govnih.gov This subsequent processing is thought to proceed via β-ketoadipyl-CoA, which is then cleaved by a thiolase enzyme. rsc.orgnih.gov The final, terminal products of this entire pathway are acetyl-CoA and succinyl-CoA. rsc.orgnih.govnih.gov

These end products—formic acid, acetyl-CoA, and succinyl-CoA—are fundamental molecules in cellular metabolism. Acetyl-CoA and succinyl-CoA can directly enter the tricarboxylic acid (TCA) cycle for energy production, while formic acid can be further oxidized to CO₂ to generate reducing equivalents. nih.govpnas.org

This compound in Natural Product Biosynthetic Routes

Beyond its role as an intermediate in catabolic pathways, this compound is a critical building block in the biosynthesis of a diverse array of specialized metabolites in both plants and bacteria. It often serves as a "starter unit" in the assembly of complex molecular architectures.

Biosynthesis in Plant Secondary Metabolism (e.g., Phytoalexins, Xanthones, Benzenoids)

In the plant kingdom, this compound is a key precursor to numerous secondary metabolites that play roles in defense, signaling, and interaction with the environment. These compounds include phytoalexins, xanthones, and a variety of benzenoids. nih.govebi.ac.uknih.gov

Phytoalexins : These are antimicrobial compounds synthesized by plants in response to pathogen attack. In pear (Pyrus pyrifolia) cell cultures, this compound is a direct precursor for the synthesis of biphenyl (B1667301) phytoalexins like noraucuparin (B15140051) and aucuparin. nih.govebi.ac.uk Similarly, in carnation (Dianthus caryophyllus), the enzyme this compound:anthranilate N-benzoyltransferase utilizes this compound to produce phytoalexins. qmul.ac.ukgenome.jp

Xanthones : These are a class of phenolic compounds with significant biological activities, found prominently in families like Hypericaceae and Gentianaceae. The biosynthesis of the xanthone (B1684191) core structure begins with the condensation of one molecule of this compound with three molecules of malonyl-CoA. mdpi.comfrontiersin.org This reaction is catalyzed by a type III polyketide synthase called benzophenone (B1666685) synthase (BPS), which forms the intermediate 2,4,6-trihydroxybenzophenone. mdpi.comfrontiersin.org This enzyme shows high specificity for this compound as the starter unit. frontiersin.org

Benzenoids : These C6-C1 compounds are common floral volatiles that act as pollinator attractants. This compound is a central intermediate in their formation in plants like petunia. nih.govpnas.org It serves as the precursor for compounds such as benzyl (B1604629) benzoate, phenylethylbenzoate, and methyl benzoate. nih.govcimap.res.in The synthesis of benzyl benzoate, for example, involves the enzyme this compound:benzyl alcohol benzoyltransferase (BPBT), which uses this compound and benzyl alcohol as substrates. nih.gov

Phenylalanine-Derived Pathways (e.g., via Cinnamic Acid)

The biosynthetic route to this compound in plants predominantly starts from the aromatic amino acid L-phenylalanine. pnas.orgoup.com The initial step is the non-oxidative deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), a key entry point into the phenylpropanoid pathway. pnas.org From cinnamic acid, the pathway proceeds through several steps to shorten the three-carbon side chain by two carbons to yield the C6-C1 structure of this compound. oup.comnih.gov

Contribution of Peroxisomal β-Oxidative Pathways

A primary mechanism for the conversion of cinnamic acid to this compound in plants is a β-oxidative pathway that occurs within the peroxisomes. pnas.orgpnas.orgnih.gov This pathway is analogous to the catabolism of fatty acids. The first committed step is the activation of cinnamic acid to its thioester, cinnamoyl-CoA, by a peroxisomal cinnamate-CoA ligase (CNL). pnas.orgnih.gov

Once formed, cinnamoyl-CoA undergoes a series of three sequential reactions to yield this compound:

Hydration/Dehydrogenation : A bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (CHD), catalyzes the hydration of cinnamoyl-CoA to 3-hydroxy-3-phenylpropanoyl-CoA, followed by its oxidation to 3-oxo-3-phenylpropanoyl-CoA. pnas.orgpnas.org

Thiolytic Cleavage : The final step is the cleavage of 3-oxo-3-phenylpropanoyl-CoA by a 3-ketoacyl-CoA thiolase (KAT), which releases a molecule of acetyl-CoA and produces this compound. pnas.orgoup.com

The discovery of these peroxisomal enzymes (CNL, CHD, and KAT) has elucidated the complete core β-oxidative route for this compound biosynthesis in plants. pnas.orgpnas.org This compartmentalization within the peroxisome is crucial for regulating the flux of intermediates into various benzenoid and phenylpropanoid biosynthetic pathways. cimap.res.innih.gov

Biosynthesis in Bacterial Specialized Metabolism (e.g., Polyketides like Enterocin (B1671362), Soraphen)

This compound also serves as an unusual but important starter unit for the biosynthesis of complex polyketides in bacteria, particularly in Actinomycetes and Myxobacteria. rsc.orgnih.gov

Enterocin : The polyketide antibiotic enterocin, produced by the marine bacterium "Streptomyces maritimus", is assembled using this compound as the primer. nih.govasm.org Genetic and biochemical studies have revealed that this bacterium synthesizes this compound from phenylalanine through a pathway that remarkably mirrors the plant β-oxidative route. nih.govasm.org The enterocin (enc) biosynthetic gene cluster contains genes encoding a phenylalanine ammonia-lyase (EncP), a CoA ligase (EncH), a hydratase (EncI), and a thiolase (EncJ), which collectively convert phenylalanine to this compound via a cinnamic acid intermediate. nih.govresearchgate.net

Soraphen : Soraphen A is an antifungal macrolide produced by the myxobacterium Sorangium cellulosum. rsc.orgebi.ac.uk Feeding experiments with labeled precursors have demonstrated that the benzoate starter unit of soraphen is also derived from phenylalanine via cinnamic acid and a subsequent β-oxidative pathway to generate this compound. rsc.orgnih.govrsc.org This plant-like pathway for starter unit formation is a notable feature in the biosynthesis of this bacterial metabolite. nih.gov

Enzymology and Structural Biology of Benzoyl Coa Transforming Enzymes

Benzoyl-CoA Ligases (BCLs / Aryl-CoA Ligases)

This compound ligases (BCLs), also known as aryl-CoA ligases, are crucial enzymes in the anaerobic degradation pathways of aromatic compounds. nih.govfrontiersin.org They catalyze the initial activation of benzoate (B1203000) to its coenzyme A (CoA) thioester, this compound. nih.govfrontiersin.org This activation step is essential for the subsequent enzymatic reactions that break down the stable aromatic ring. nih.gov

Catalytic Mechanisms and ATP Hydrolysis

The catalytic action of this compound ligases involves the formation of a thioester bond between a carboxylate and coenzyme A, a reaction powered by the hydrolysis of ATP. nih.gov These enzymes first catalyze the adenylation of the carboxylate substrate to form an acyl-AMP intermediate. acs.org This is followed by a second reaction, most commonly the formation of a thioester. acs.org This two-step process is a hallmark of the ANL superfamily of adenylating enzymes to which BCLs belong. acs.org

In fermenting bacteria, the activation of benzoate to this compound is carried out by an AMP- and pyrophosphate-forming CoA ligase. oup.com The pyrophosphate produced is then hydrolyzed by a membrane-bound pyrophosphatase, a reaction that is coupled to the translocation of a proton, equivalent to about one-third of an ATP molecule. oup.com

Enzyme Structure and Protein Domains (e.g., ANL Superfamily)

This compound ligases are members of the large ANL superfamily of adenylating enzymes, which also includes acyl-CoA synthetases, the adenylation domains of non-ribosomal peptide synthetases (NRPSs), and luciferase enzymes. acs.orgebi.ac.uk The name "ANL" is derived from these three representative enzyme subfamilies. ebi.ac.uk

A defining structural feature of ANL superfamily enzymes is their two-domain architecture, consisting of a large N-terminal domain and a smaller C-terminal domain. ebi.ac.uk The active site is located in the cleft between these two domains. ebi.ac.uk A remarkable aspect of their catalytic mechanism is a significant conformational change involving a 140-degree rotation of the C-terminal domain. acs.orgebi.ac.uk This rotation allows the enzyme to adopt two distinct conformations, one for the initial adenylation reaction and another for the subsequent thiolation reaction. acs.orgebi.ac.uk This "domain alternation" strategy is a key catalytic feature of these enzymes. acs.org

Substrate Promiscuity and Specificity

While this compound ligases are specific for their primary substrate, many also exhibit a degree of substrate promiscuity, meaning they can act on a range of related compounds. For instance, some BCLs can activate substituted benzoates, although often at lower efficiencies than the primary substrate. capes.gov.br

An example of this is seen in the plant Hypericum perforatum, where an acyl-activating enzyme (HcAAE1) involved in xanthone (B1684191) biosynthesis shows a preference for benzoic acid but does not accept cinnamic or 4-coumaric acids. ebi.ac.ukresearchgate.net This promiscuity can be a key factor in the evolution of new metabolic pathways. nih.gov In contrast, some thioesterases, which are also involved in this compound metabolism, display high catalytic efficiency and discrimination for their specific physiological substrates. nih.gov For example, the E. coli thioesterase YbdB shows high activity with this compound and benzoyl-holoEntB but is only marginally active with acyl-CoA thioesters. nih.gov

This compound Reductases (BCRs)

This compound reductases (BCRs) are key enzymes responsible for the challenging task of breaking the aromaticity of the this compound ring, a critical step in the anaerobic degradation of many aromatic compounds. nih.govsci-hub.ru They catalyze the reductive dearomatization of this compound to a non-aromatic cyclic diene. pnas.org

Molecular Architecture and Cofactor Content (e.g., Iron-Sulfur Clusters, Tungsten)

There are two main classes of this compound reductases, distinguished by their molecular architecture, cofactor requirements, and energy-coupling mechanisms.

Class I BCRs , found in facultative anaerobes like Thauera aromatica, are ATP-dependent enzymes. mdpi.com The enzyme from T. aromatica has an αβγδ-subunit composition and contains three [4Fe-4S] clusters. nih.govpnas.org These enzymes couple the energetically unfavorable reduction of this compound to the hydrolysis of ATP. mdpi.com Specifically, the hydrolysis of two ATP molecules is coupled to the transfer of two electrons. pnas.org

Class II BCRs , found in strictly anaerobic bacteria such as Geobacter metallireducens, are ATP-independent. mdpi.com These are large, multi-subunit enzyme complexes that utilize a tungsten cofactor (Wco). mdpi.compnas.org The class II BCR from G. metallireducens has an α2β2-composition and contains tungsten, iron, and acid-labile sulfur. pnas.org Spectroscopic analyses have revealed the presence of one [3Fe-4S] cluster and three [4Fe-4S] clusters per αβ unit, along with a W(V) species. pnas.org The tungsten is part of a W-bis-MPT cofactor located in a hydrophobic pocket within the catalytic BamB subunit. mdpi.com

AttributeClass I BCR (Thauera aromatica)Class II BCR (Geobacter metallireducens)
Energy Coupling ATP-dependentATP-independent
Subunit Composition αβγδα2β2
Key Cofactors [4Fe-4S] clustersTungsten-bis-MPT, [4Fe-4S] clusters, [3Fe-4S] cluster
Electron Donor FerredoxinNot explicitly stated
Organism Type Facultative anaerobesStrict anaerobes

Mechanistic Insights into Aromatic Ring Dearomatization (e.g., Biological Birch-type Reduction)

The reduction of the highly stable aromatic ring of this compound is a chemically challenging reaction. pnas.org The proposed mechanism for this enzymatic process is analogous to the Birch reduction in organic chemistry, which involves single electron and proton transfer steps. pnas.orgresearchgate.netnih.gov

The crucial and rate-limiting step is the initial transfer of an electron to the aromatic ring, which has a very low redox potential (around -1.9 V). capes.gov.brpnas.org Class I BCRs overcome this thermodynamic barrier by coupling the electron transfer to the hydrolysis of ATP. pnas.org It is thought that ATP hydrolysis induces conformational changes that facilitate the transfer of low-potential electrons to the this compound substrate. nih.gov The reaction is believed to proceed through alternating electron and proton transfer steps, ultimately leading to the formation of a cyclic dienoyl-CoA product. oup.comnih.gov

For the tungsten-containing Class II BCRs, the reaction also involves a two-electron reduction. ebi.ac.uk Quantum mechanics/molecular mechanics (QM/MM) calculations suggest a mechanism where a tungsten-bound water molecule provides a proton to the this compound substrate, coupled with an electron transfer from the tungsten center. ebi.ac.uk

Stoichiometric ATP Hydrolysis Coupled to Electron Transfer

The reduction of the aromatic ring of this compound is a thermodynamically challenging reaction. This compound reductase (BCR) overcomes this energy barrier by coupling the transfer of electrons to the aromatic ring with the stoichiometric hydrolysis of adenosine (B11128) triphosphate (ATP). Current time information in CN.csic.es In the well-studied Class I BCR from the bacterium Thauera aromatica, the reduction of one molecule of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA is coupled to the hydrolysis of two ATP molecules to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). Current time information in CN.researchgate.netresearchgate.net This corresponds to a stoichiometry of one ATP hydrolyzed for each electron transferred to the substrate. nih.gov

The process is analogous to the energy-dependent reduction of nitrogen by nitrogenase. Current time information in CN.researchgate.net The hydrolysis of ATP is thought to induce conformational changes in the enzyme, which in turn lowers the redox potential of one of its iron-sulfur clusters, enabling the transfer of a high-energy electron to the this compound substrate. Current time information in CN. Studies have shown that only the reduced form of BCR is capable of hydrolyzing ATP, and this ATPase activity is significantly stimulated by the presence of the substrate, this compound, or other electron-accepting substrates like hydroxylamine (B1172632). Current time information in CN.researchgate.net A key mechanistic feature that distinguishes this process from that of nitrogenase is the transient formation of a phosphorylated enzyme intermediate on the γ-subunit of the reductase. Current time information in CN.researchgate.net

Classification of BCRs (e.g., Class I, Class II)

This compound reductases are broadly categorized into two main classes based on their subunit composition, cofactors, and energy-coupling mechanism. frontiersin.org

Class I BCRs are ATP-dependent enzymes typically found in facultative anaerobic bacteria, such as the denitrifying bacterium Thauera aromatica. frontiersin.orgnih.gov These enzymes are heterotetrameric, with an αβγδ subunit architecture encoded by the bcrABCD genes. frontiersin.org They contain three [4Fe-4S] iron-sulfur clusters and are extremely sensitive to oxygen. frontiersin.orgnih.gov The reduction of this compound is stoichiometrically coupled to the hydrolysis of approximately 2 to 2.8 ATP molecules per two electrons transferred. frontiersin.orgnih.gov The reaction mechanism is believed to be a Birch-like reduction involving radical intermediates. frontiersin.org

Class II BCRs are found in obligate anaerobes, such as the iron-reducing bacterium Geobacter metallireducens. frontiersin.orgresearchgate.net These are complex, multi-subunit enzymes (composed of BamBCDEFGHI subunits) that are thought to be ATP-independent. mdpi.comnih.gov Instead of ATP hydrolysis, they are proposed to drive the energetically unfavorable ring reduction through a process called flavin-based electron bifurcation. nih.gov The catalytic subunit of Class II BCRs, BamB, contains a unique tungsten-bis-pyranopterin cofactor at its active site. researchgate.netkarger.com This enzyme system couples the endergonic reduction of this compound to the exergonic reduction of another acceptor, such as NAD+. nih.gov

FeatureClass I BCRClass II BCR
Energy Coupling ATP-dependent (2-2.8 ATP per 2e⁻)ATP-independent (Flavin-based electron bifurcation)
Typical Organisms Facultative anaerobes (e.g., Thauera aromatica)Obligate anaerobes (e.g., Geobacter metallireducens)
Subunit Structure αβγδ heterotetramerMulti-subunit complex (BamBCDEFGHI)
Key Cofactor [4Fe-4S] clustersTungsten-bis-pyranopterin, [4Fe-4S] clusters, FAD

Downstream Enzymes in this compound Degradation

Following the initial reduction of this compound, the resulting non-aromatic intermediate is further metabolized through a series of enzymatic reactions that lead to the opening of the alicyclic ring. The specific enzymes and pathways can differ between anaerobic and aerobic degradation routes.

Cyclohexadienoyl-CoA Hydratases

In the anaerobic degradation pathway, the product of this compound reductase, cyclohexa-1,5-diene-1-carbonyl-CoA, is hydrated by cyclohexa-1,5-dienecarbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). wikipedia.orgnih.gov This enzyme catalyzes the addition of a water molecule across one of the double bonds to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.com These hydratases are highly specific for the dienoyl-CoA substrate and show little to no activity with other related compounds like crotonyl-CoA. nih.gov The presence of these specific hydratases has been confirmed in various anaerobic bacteria, including both facultative anaerobes like Thauera aromatica and strict anaerobes like Geobacter metallireducens and Syntrophus aciditrophicus, suggesting a common downstream metabolic strategy despite the different initial ring-reduction mechanisms. nih.gov

Dehydrogenases and Hydrolases Involved in Ring Cleavage

The anaerobic degradation pathway continues with a series of reactions analogous to β-oxidation. nih.gov

Dehydrogenase: The 6-hydroxycyclohex-1-ene-1-carbonyl-CoA intermediate is oxidized by a specific NAD+-dependent 6-hydroxyacyl-CoA dehydrogenase to form 6-oxocyclohex-1-ene-1-carbonyl-CoA. oup.com

Hydrolase: The subsequent and final step in ring cleavage is catalyzed by a 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase . This enzyme adds a second water molecule, leading to the hydrolytic cleavage of the carbon-carbon bond of the ring, yielding the open-chain product 3-hydroxypimelyl-CoA. nih.gov This aliphatic dicarboxyl-CoA derivative is then further metabolized to central metabolites like acetyl-CoA and CO2. nih.gov

EnzymeSubstrateProductFunction
Cyclohexa-1,5-dienecarbonyl-CoA hydratase Cyclohexa-1,5-diene-1-carbonyl-CoA6-hydroxycyclohex-1-ene-1-carbonyl-CoAHydration of the diene
6-hydroxyacyl-CoA dehydrogenase 6-hydroxycyclohex-1-ene-1-carbonyl-CoA6-oxocyclohex-1-ene-1-carbonyl-CoAOxidation of the hydroxyl group
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase 6-oxocyclohex-1-ene-1-carbonyl-CoA3-hydroxypimelyl-CoAHydrolytic ring cleavage

Epoxide-Forming Oxygenases (BoxAB) and Hydrolases (BoxC)

In some aerobic bacteria, such as Azoarcus evansii, an alternative, "hybrid" pathway exists for benzoate degradation that involves CoA-activated intermediates. researchgate.netnih.govasm.org This pathway is encoded by the box gene cluster.

BoxA and BoxB (Epoxide-Forming Oxygenase): The dearomatization is initiated by a two-component this compound oxygenase/reductase system, BoxA and BoxB. BoxA is an NADPH-dependent reductase that provides electrons to BoxB, the epoxidase. nih.govasm.org BoxB catalyzes the epoxidation of this compound using molecular oxygen to form 2,3-epoxythis compound. nih.govnih.gov This reaction is a key step in overcoming the stability of the aromatic ring under aerobic conditions without using a traditional dioxygenase. researchgate.netnih.gov

BoxC (Hydrolase): The highly reactive 2,3-epoxythis compound is then hydrolyzed by the BoxC enzyme. nih.govasm.org BoxC is a bifunctional enzyme with hydrolase activity that opens the epoxide ring and subsequently cleaves it hydrolytically, yielding 3,4-dehydroadipyl-CoA semialdehyde and formic acid. asm.orgnih.gov The semialdehyde is then further oxidized by BoxD dehydrogenase to 3,4-dehydroadipyl-CoA, which enters a β-oxidation-like pathway. nih.govasm.org

Biosynthetic Enzymes Related to this compound Formation in Natural Product Biosynthesis

This compound is not only a central intermediate in catabolism but also a crucial precursor, or "starter unit," for the biosynthesis of a wide array of natural products, particularly in plants and some bacteria. nih.govasm.org

The formation of this compound for these biosynthetic purposes often starts from the amino acid L-phenylalanine. A common pathway, found in both plants and bacteria like "Streptomyces maritimus", involves a series of reactions: nih.govasm.orgresearchgate.net

Phenylalanine ammonia (B1221849) lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. asm.org

Cinnamate-CoA ligase (CNL): Cinnamic acid is activated to its corresponding CoA thioester, cinnamoyl-CoA. researchgate.net

β-Oxidative Pathway: Cinnamoyl-CoA then undergoes a round of β-oxidation-like reactions, involving a cinnamoyl-CoA hydratase/dehydrogenase and a 3-ketoacyl-CoA thiolase , to shorten the side chain by two carbons, yielding this compound. nih.govresearchgate.net

Once formed, this compound serves as the starter unit for polyketide synthases (PKSs). A notable example is benzophenone (B1666685) synthase (BPS) , a type III PKS found in plants like Hypericum species. nih.govresearchgate.net BPS catalyzes the iterative condensation of one molecule of this compound with three molecules of malonyl-CoA. nih.gov This is followed by an intramolecular Claisen condensation to form the characteristic C6-C1-C6 benzophenone scaffold, such as 2,4,6-trihydroxybenzophenone, which is the precursor to a diverse family of bioactive compounds including xanthones. nih.govresearchgate.net In bacteria, this compound is the starter unit for the biosynthesis of the polyketide antibiotic enterocin (B1671362) in "S. maritimus". nih.govasm.org

Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) marks the first committed step in the phenylpropanoid pathway, a major route for the biosynthesis of a vast number of plant secondary metabolites. wikipedia.orgsums.ac.ir The enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgsums.ac.ir While PAL does not directly interact with this compound, it is fundamentally linked to its formation, as trans-cinnamic acid is the precursor for the β-oxidative pathway that yields this compound. nih.govoup.comresearchgate.net

Research Findings: PAL is found widely in higher plants, and also in some fungi, yeasts, and bacteria. wikipedia.orgsums.ac.ir In plants, its primary role is biosynthetic, channeling carbon from primary metabolism (L-phenylalanine) into the production of thousands of phenylpropanoids, including flavonoids, lignin (B12514952), and phytoalexins. wikipedia.orgfrontiersin.orgmdpi.com In contrast, in some fungi and bacteria, PAL can play a catabolic role. wikipedia.org For instance, in the marine bacterium Streptomyces maritimus, PAL is involved in the biosynthesis of this compound for the production of the antibiotic enterocin. nih.govsums.ac.irresearchgate.net

The activity of PAL is highly regulated in plants, often induced by stimuli such as pathogen attack, wounding, low temperatures, and light. wikipedia.org Structurally, PAL is a tetramer composed of four identical subunits, with a total molecular mass ranging from 270 to 330 kDa. wikipedia.org Each pair of monomers forms a single active site. wikipedia.org A key feature of the active site is the post-translationally modified prosthetic group, 4-methylidene-imidazole-5-one (MIO), which is formed from a conserved Ala-Ser-Gly triad. ebi.ac.ukrcsb.org This MIO group acts as an electrophile in the deamination reaction. wikipedia.org The crystal structure of PAL from Sorghum bicolor (SbPAL1) revealed a unique conformation in a flexible loop within the MIO domain compared to dicot PALs. rcsb.orgnih.gov Site-directed mutagenesis studies on SbPAL1 have identified critical residues, such as histidine-123, that influence substrate specificity and the catalytic mechanism. rcsb.orgnih.gov

Table 1: Key Characteristics of Phenylalanine Ammonia-Lyase (PAL)

Feature Description References
EC Number 4.3.1.24 wikipedia.org
Reaction L-phenylalanine → trans-Cinnamic acid + NH₃ wikipedia.org
Function First committed step in the phenylpropanoid pathway; initiates biosynthesis of compounds leading to this compound. nih.govwikipedia.orgsums.ac.ir
Organisms Widely found in plants; also present in some fungi, yeasts, and bacteria. wikipedia.orgsums.ac.ir
Structure Tetramer of four identical subunits (270–330 kDa). wikipedia.org
Active Site Contains a 4-methylidene-imidazole-5-one (MIO) prosthetic group derived from an Ala-Ser-Gly triad. ebi.ac.ukrcsb.org
Regulation Activity is induced by various biotic and abiotic stresses in plants. wikipedia.org

Cinnamate-CoA Ligase and Related Enzymes

Following the synthesis of cinnamic acid by PAL, the activation of this precursor is a critical step that channels metabolic flux towards benzenoid compounds. researchgate.net This activation is catalyzed by cinnamate-CoA ligase (CNL), an enzyme that belongs to the adenylate-forming enzyme (ANL) superfamily. researchgate.netasm.org CNL catalyzes the ATP-dependent formation of a thioester bond between cinnamic acid and coenzyme A (CoA), yielding cinnamoyl-CoA. oup.comontosight.ai Cinnamoyl-CoA is the direct substrate for the β-oxidative pathway that produces this compound. oup.comuva.nl

Research Findings: CNL is a key enzyme in the biosynthesis of benzoate-derived natural products. researchgate.net For example, in Hypericum calycinum cell cultures, CNL activity is essential for the production of xanthone phytoalexins. researchgate.net The enzyme from H. calycinum (HcCNL) shows a strong preference for cinnamic acid as its substrate and does not activate benzoic acid. researchgate.net This substrate specificity distinguishes it from other related enzymes in the phenylpropanoid pathway, such as 4-coumarate:CoA ligase (4CL). researchgate.netnih.gov While plant 4CLs typically activate hydroxycinnamic acids like 4-coumaric acid, caffeic acid, and ferulic acid, they are generally poor activators of cinnamic acid. nih.govpnas.orgmdpi.com Conversely, a 4CL homolog from the bacterium Streptomyces coelicolor A3(2) was found to efficiently convert cinnamate (B1238496) to cinnamoyl-CoA, demonstrating unique substrate specificity. nih.gov

The catalytic mechanism of CNL, like other members of the ANL superfamily, proceeds in two steps: first, the formation of a cinnamoyl-adenylate intermediate from cinnamic acid and ATP, with the release of pyrophosphate. nih.gov In the second step, the cinnamoyl group is transferred to the thiol group of CoA, releasing AMP. nih.gov Phylogenetic analyses show that CoA ligases involved in benzenoid metabolism, such as CNL, form a distinct evolutionary cluster from the 4CLs involved in general phenylpropanoid metabolism. researchgate.net In petunia and poplar, the formation of this compound from cinnamoyl-CoA occurs in peroxisomes via a pathway analogous to fatty acid β-oxidation, involving the sequential action of a cinnamoyl-CoA hydratase/dehydrogenase (CHD) and a 3-ketoacyl-CoA thiolase (KAT). oup.com

Table 2: Comparison of Cinnamate-CoA Ligase (CNL) and 4-Coumarate:CoA Ligase (4CL)

Feature Cinnamate-CoA Ligase (CNL) 4-Coumarate:CoA Ligase (4CL) References
EC Number 6.2.1.- (not fully defined) 6.2.1.12 nih.govmdpi.com
Primary Substrate trans-Cinnamic acid 4-Coumaric acid, Caffeic acid, Ferulic acid researchgate.netnih.govmdpi.com
Product Cinnamoyl-CoA 4-Coumaroyl-CoA and other hydroxycinnamoyl-CoAs ontosight.ainih.gov
Metabolic Pathway Benzenoid biosynthesis (leading to this compound) General phenylpropanoid pathway (leading to flavonoids, lignin) oup.comfrontiersin.orgresearchgate.net
Phylogenetic Group Forms a distinct clade related to benzenoid metabolism. Forms a separate clade related to general phenylpropanoid metabolism. researchgate.net

Thioesterases and Benzoate-CoA Ligases in Plant Specialized Metabolism

The cellular pool of this compound is tightly regulated, in part through the activities of thioesterases and benzoate-CoA ligases, which catalyze the interconversion between this compound and benzoic acid. uva.nlnih.gov These enzymes play a crucial role in controlling the flux of intermediates into various branches of specialized metabolism.

Research Findings: A This compound thioesterase catalyzes the hydrolysis of the thioester bond in this compound to release free benzoic acid and Coenzyme A. nih.gov In petunia flowers, a peroxisomal enzyme named Petunia hybrida thioesterase 1 (PhTE1) has been identified that hydrolyzes aromatic acyl-CoAs, including this compound. nih.gov The expression of PhTE1 is coordinated with other genes in the benzenoid metabolic network. nih.gov Downregulation of PhTE1 in petunia flowers leads to an accumulation of this compound inside the peroxisomes and an increased production of benzylbenzoate, a compound synthesized in the cytoplasm from a this compound precursor. nih.gov This suggests that PhTE1 influences the levels of intraperoxisomal acyl-CoAs and the export of β-oxidation products from the peroxisome. nih.gov The activity of PhTE1 is inhibited by free CoA, indicating that its function is regulated by the CoA pool within the peroxisome. nih.gov In the bacterium Azoarcus evansii, a this compound thioesterase is part of the aerobic benzoate degradation pathway and is thought to protect the cell from the depletion of the free CoA pool. nih.gov

Conversely, benzoate-CoA ligase (BZL) , also known as benzoate-coenzyme A ligase, catalyzes the ATP-dependent activation of benzoic acid to form this compound. uva.nlwikipedia.org This reaction is a key step in the non-β-oxidative pathway for benzenoid biosynthesis, where benzoic acid is formed first and then activated for subsequent reactions. ebi.ac.uk BZL belongs to the same ANL superfamily as CNL and 4CL and follows a similar two-step catalytic mechanism involving an adenylated intermediate. asm.orgwikipedia.org In plants like Clarkia breweri, BZL activity is essential for the synthesis of volatile esters like benzyl (B1604629) benzoate. uva.nl A promiscuous CoA ligase from Hypericum species, which is involved in xanthone biosynthesis, can activate benzoic acid to this compound. ebi.ac.uk In bacteria, BCLs are central to the anaerobic degradation of aromatic compounds, where they activate benzoate to this compound, which is the central intermediate for downstream catabolism. oup.comfrontiersin.org

Table 3: Enzymes Mediating this compound and Benzoic Acid Interconversion

Enzyme Benzoate-CoA Ligase (BZL) This compound Thioesterase References
EC Number 6.2.1.25 3.1.2.- (specific entries vary) nih.govwikipedia.org
Reaction Benzoic acid + ATP + CoA → this compound + AMP + PPi This compound + H₂O → Benzoic acid + CoA nih.govwikipedia.org
Function Activates benzoic acid to this compound for specialized metabolism. Hydrolyzes this compound, regulating its pool size and releasing free benzoic acid. uva.nlnih.gov
Cellular Location Cytoplasm, Peroxisomes Peroxisomes researchgate.netnih.gov
Metabolic Role Anabolic (e.g., synthesis of volatile esters, xanthones) Catabolic/Regulatory (e.g., controlling flux, recycling CoA) ebi.ac.ukuva.nlnih.gov

Genetic Organization and Regulatory Mechanisms of Benzoyl Coa Metabolism

Gene Clusters and Operon Structures (e.g., bzd, box, pim, enc gene clusters)

The genes responsible for benzoyl-CoA metabolism are typically organized into distinct clusters and operons, facilitating coordinated expression. These clusters often contain genes encoding the enzymes for the entire metabolic pathway, from the initial activation of aromatic acids to the final cleavage of the aromatic ring.

Notable examples of these gene clusters include:

bzd gene cluster: Found in anaerobic bacteria like Azoarcus sp., this cluster contains the genes for the anaerobic degradation of benzoate (B1203000) to this compound and its subsequent reduction. researchgate.netnih.gov The bzd operon includes genes for a benzoate-CoA ligase (bzdA) and the subunits of this compound reductase (bzdNOPQ). researchgate.netprinceton.edu

box gene cluster: This cluster is characteristic of the aerobic "hybrid" pathway of benzoate metabolism. It includes genes like boxA and boxB, which encode a this compound-2,3-epoxidase, and boxC, encoding a this compound-dihydrodiol lyase. frontiersin.orgnih.gov These enzymes are responsible for the dearomatization and subsequent cleavage of the this compound ring. frontiersin.orgnih.gov In some bacteria, such as Azoarcus strains, a separate benzoate-CoA ligase gene (bclA) is located within the box cluster. researchgate.net

pim gene cluster: The pim genes are involved in the "lower" pathway of this compound metabolism, which deals with the aliphatic products generated after ring cleavage. researchgate.net In Rhodopseudomonas palustris, the pimFABCDE genes form an operon that is induced during anaerobic growth on benzoate. researchgate.net These genes are predicted to encode enzymes for the β-oxidation of dicarboxylic acids. researchgate.net

enc gene cluster: While less is detailed in the provided context, the broader principle of gene clustering for metabolic pathways is a recurring theme in bacterial genomics.

In many facultative anaerobes, such as Thauera aromatica and Azoarcus spp., the genomes contain functional copies of gene clusters for both aerobic (box) and anaerobic (bzd) benzoate metabolism. nih.govresearchgate.net The arrangement of these clusters can vary; for instance, in R. palustris, the genes for the central this compound pathway (bad genes) are found in a large cluster. researchgate.net In contrast, in Geobacter metallireducens, the genes for this compound degradation (bam genes) are organized into two main clusters and show a lack of synteny with those from facultative anaerobes. researchgate.net

Transcriptional Regulation of this compound Pathway Genes

The expression of the genes involved in this compound metabolism is tightly controlled at the transcriptional level. This regulation ensures that the metabolic machinery is produced only when the necessary substrates are available and environmental conditions are favorable.

Substrate-Induced Gene Expression

A common regulatory theme is the induction of gene expression by the presence of the substrate or a key metabolic intermediate. For example, in Azoarcus evansii, the ability to metabolize benzoate aerobically is induced by benzoate itself. asm.org Cells grown on benzoate show significantly higher activities of benzoate-CoA ligase and the BoxA enzyme compared to cells grown on other carbon sources. asm.org Similarly, in Rhodopseudomonas palustris, benzoate induces the expression of the bad genes. nih.gov

The inducer molecule is often the CoA-thioester of the aromatic acid. For instance, this compound acts as the inducer for the box genes in the aerobic pathway and the bzd genes in the anaerobic pathway in Azoarcus sp. CIB. researchgate.netcsic.es Likewise, 3-hydroxythis compound serves as an effector molecule for the expression of the hbd genes involved in 3-hydroxybenzoate degradation. researchgate.net This direct link between the metabolic intermediate and gene expression allows for a rapid and efficient response to the availability of aromatic compounds.

Identification and Function of Transcriptional Regulators (e.g., MarR-type, IclR-like, BadR, BoxR, BzdR)

Specific transcriptional regulators are key players in controlling the expression of this compound pathway genes. These proteins bind to DNA and either activate or repress transcription in response to specific effector molecules.

Regulator FamilyRegulator NameFunctionEffector MoleculeOrganism Example
MarR Family BadRLikely regulates this compound reductase gene expression in response to benzoate or this compound.Benzoate/Benzoyl-CoARhodopseudomonas palustris
IclR-like UnnamedA putative IclR-like regulatory gene is divergently transcribed from the pim operon.UnknownRhodopseudomonas palustris
TetR Family HbdRRepresses the hbd catabolic operons; repression is relieved by the effector.3-Hydroxythis compound, this compoundAromatoleum sp. CIB
XRE Family BoxRTranscriptional repressor of the box genes.This compoundAzoarcus sp. CIB
XRE Family BzdRTranscriptional repressor of the bzd genes.This compoundAzoarcus sp. CIB

MarR-type regulators: The badR gene in R. palustris encodes a protein belonging to the MarR family of transcriptional regulators. oup.com Mutants in badR show altered growth on benzoate, suggesting its role in regulating the expression of this compound reductase genes in response to benzoate or this compound. oup.commdpi.com

IclR-like regulators: A putative IclR-like regulatory gene is found divergently transcribed from the pim operon in R. palustris, suggesting a role in the regulation of the lower this compound pathway. researchgate.net IclR-type regulators typically have a helix-turn-helix DNA binding motif at the N-terminus and an effector binding domain at the C-terminus. researchgate.net

BadR: As mentioned, BadR in R. palustris is a key regulator of the anaerobic benzoate degradation pathway. oup.com

BoxR and BzdR: In Azoarcus sp. CIB, the boxR and bzdR genes encode transcriptional repressors for the aerobic and anaerobic benzoate degradation pathways, respectively. csic.es Both belong to the same subfamily of regulators and respond to the inducer molecule this compound. csic.esresearchgate.net Interestingly, these paralogous regulators exhibit cross-regulation, where they can synergistically control the expression of both the box and bzd genes. csic.es This interaction may provide a strategic advantage for organisms living in environments with fluctuating oxygen levels. csic.es

Genomic Markers for this compound Pathways

The conserved nature of the enzymes and gene clusters involved in this compound metabolism allows for their use as genomic markers to identify and characterize the metabolic potential of microorganisms.

Identification of Conserved Protein Motifs in Key Enzymes

Key enzymes in the this compound pathway possess conserved amino acid motifs that are crucial for their catalytic function. These motifs can be used to identify these enzymes in genomic data. For example, benzoate-CoA ligase (BCL) enzymes have exclusive motifs that help distinguish them from other aryl-CoA ligases. frontiersin.orgnih.gov One such motif, BCL-motif-5, contains a highly conserved lysine (B10760008) residue essential for the adenylation step of the reaction. nih.gov Similarly, this compound reductase (BCR) is postulated to have two functional modules based on conserved amino acid motifs, with subunits BcrA and BcrD containing ATP-binding sites and a shared [4Fe-4S] cluster. pnas.org

Distribution of this compound Pathways Across Microbial Taxa

The metabolic pathways centered around this compound are not uniformly distributed across the microbial world; instead, their presence and the specific type of pathway (aerobic, anaerobic, or hybrid) show distinct patterns across different taxonomic groups. This distribution reflects the diverse ecological niches that microbes occupy and their varied capabilities in degrading aromatic compounds. frontiersin.orgd-nb.info

Bioinformatic analyses, complemented by experimental studies, have revealed that the genetic determinants for this compound metabolism are widespread, particularly within the phylum Proteobacteria. nih.gov Among the Proteobacteria, the Betaproteobacteria class shows a significant prevalence and diversity of these pathways. frontiersin.orgnih.gov Genera such as Thauera, Aromatoleum, Azoarcus, Burkholderia, and Cupriavidus are well-documented examples that harbor the genetic machinery for this compound degradation. frontiersin.orgnih.govnih.gov For instance, a study identified 148 probable orthologs of benzoate-CoA ligase (BCL), a key enzyme in the pathway, with a substantial number found in Betaproteobacteria. nih.govresearchgate.net

The distribution extends to other classes of Proteobacteria as well, though often to a lesser extent. Alphaproteobacteria, including the metabolically versatile Rhodopseudomonas palustris, possess and have been experimentally shown to utilize the this compound pathway. nih.gov Similarly, certain members of Gammaproteobacteria and Deltaproteobacteria, such as Geobacter metallireducens and Syntrophus species, are known to degrade aromatic compounds via this compound, particularly under anaerobic conditions. mq.edu.au

Beyond the Proteobacteria, recent metagenomic studies have identified the genetic potential for this compound dearomatization in other phyla, such as Krumholzibacteriota, suggesting their role in the anaerobic degradation of monoaromatic compounds in environments like subsurface coal seams. mq.edu.au The presence of this compound reductase genes in these organisms highlights their potential importance in the biogeochemical cycling of recalcitrant carbon. mq.edu.au

The type of this compound pathway often correlates with the microbe's respiratory capabilities. Facultative anaerobes, such as Thauera aromatica, may possess hybrid pathways, allowing them to metabolize aromatic compounds under both low-oxygen and anoxic conditions. frontiersin.orgnih.gov Obligate anaerobes, on the other hand, rely exclusively on anaerobic pathways, which can be distinguished by the presence of specific enzymes like the ATP-independent class-II this compound reductase. mq.edu.auresearchgate.net

The table below summarizes the distribution of different this compound degradation pathways across selected microbial taxa.

Click on a row to see more details.

Taxonomic GroupPrimary Pathway Type(s)Key Genera/SpeciesSupporting Evidence
BetaproteobacteriaAerobic, Anaerobic, HybridThauera, Aromatoleum, Azoarcus, Cupriavidus, Bordetella, BurkholderiaWidespread distribution of benzoate-CoA ligase (BCL) and this compound reductase genes. frontiersin.orgnih.govnih.gov Experimental validation in model organisms. frontiersin.org
AlphaproteobacteriaAnaerobicRhodopseudomonas palustrisExperimentally described BCL and associated gene clusters. nih.govnih.gov
GammaproteobacteriaAnaerobicPseudomonasDetection of bcr-type this compound reductase genes in some isolates. nih.gov
DeltaproteobacteriaAnaerobicGeobacter metallireducens, Syntrophus aciditrophicus, Desulfococcus multivoransPresence of genes for anaerobic this compound degradation; key organisms in syntrophic degradation. mq.edu.auasm.org
KrumholzibacteriotaAnaerobicNovel taxon from metagenome-assembled genomes (MAGs).Genomic evidence of a full set of genes for this compound dearomatization in subsurface environments. mq.edu.au

Metabolic Plasticity and Genetic Redundancy in this compound Utilization

Microbes that utilize this compound as a central intermediate for aromatic compound catabolism often exhibit remarkable metabolic plasticity and genetic redundancy. nih.govnih.gov These features provide a significant adaptive advantage, allowing them to thrive in fluctuating and often challenging environmental conditions, such as those with varying oxygen concentrations or a changing spectrum of available carbon sources. nih.govnih.gov

Metabolic plasticity is evident in the ability of many bacteria to switch between different catabolic pathways. nih.gov For instance, some facultative anaerobes can employ an oxygen-dependent "box" pathway under low-oxygen conditions and a completely anaerobic pathway when oxygen is absent. frontiersin.orgnih.gov This flexibility is crucial for survival in environments where oxygen availability is intermittent. The bacterium Geotalea daltonii FRC-32 demonstrates this plasticity by its ability to perform differential benzoate oxidation in the presence of acetate, a more readily usable carbon source. asm.org It can engage in either simultaneous or sequential utilization of these carbon sources, showcasing a sophisticated regulatory network that optimizes its metabolic activity based on environmental cues. nih.govasm.org

Genetic redundancy, the presence of multiple copies of genes or entire pathways with similar functions, is another key strategy. nih.gov This redundancy can manifest as paralogous genes—genes within the same genome that have arisen by duplication. A notable example is found in Burkholderia xenovorans LB400, which possesses three distinct benzoate-catabolic pathways: a chromosomal ben-cat pathway and two different box pathways, one on the chromosome and one on a megaplasmid. uq.edu.au While all three pathways can catabolize benzoate, they are expressed under different conditions. uq.edu.au The ben-cat pathway is dominant during exponential growth on benzoate, whereas the box pathways are induced during the transition to stationary phase or under conditions of reduced oxygen tension. uq.edu.au This suggests a functional specialization where the redundant pathways enhance the organism's fitness under specific physiological states or environmental stresses. nih.gov

Similarly, bacteria like Thauera aromatica have been found to possess two copies of the gene for benzoate-CoA ligase (BCL). nih.gov One copy is associated with genes for the aerobic box pathway, while the other is located near a cluster encoding the anaerobic this compound reductase. nih.gov This genetic arrangement supports the bacterium's ability to metabolize benzoate both aerobically and anaerobically. nih.gov It is hypothesized that such redundancy allows for more nuanced regulation of enzyme levels during different growth phases or in response to environmental triggers. nih.gov

The table below provides examples of microbial species that exhibit metabolic plasticity and genetic redundancy in this compound metabolism.

Click on a row to see more details.

OrganismObserved PhenomenonGenetic BasisMetabolic Implication
Burkholderia xenovorans LB400Genetic RedundancyPresence of three benzoate degradation pathways (one ben-cat, two box pathways). uq.edu.auDifferential expression based on growth phase and substrate, allowing for adaptation to varying oxygen levels. uq.edu.au
Thauera aromaticaGenetic Redundancy & Metabolic PlasticityTwo copies of benzoate-CoA ligase (BCL) genes, one linked to aerobic pathway genes, the other to anaerobic pathway genes. nih.govEnables efficient catabolism of benzoate and related compounds under both aerobic and anaerobic conditions. nih.gov
Geotalea daltonii FRC-32Metabolic PlasticityRegulation of bamNOPQ genes (this compound pathway) in response to carbon source availability. asm.orgAbility to co-metabolize or sequentially utilize benzoate and acetate, optimizing growth in dynamic environments. nih.govasm.org
"Streptomyces maritimus"Genetic RedundancyAn extraneous benzoate-CoA ligase gene (encN) not essential for the primary biosynthetic pathway but allows utilization of exogenous benzoic acid. nih.govProvides a salvage pathway to incorporate external benzoate into its metabolic network. nih.gov

Ecological and Biotechnological Research Applications of Benzoyl Coa Metabolism

Role in Microbial Biodegradation of Aromatic Environmental Pollutants

Benzoyl-coenzyme A (Benzoyl-CoA) is a pivotal metabolic intermediate in the breakdown of aromatic compounds by various microorganisms. ontosight.aicaymanchem.com Aromatic compounds, which include natural substances like lignin (B12514952) and amino acids as well as industrial pollutants such as benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylene (BTEX), are widespread in the environment. nih.govfrontiersin.orgnih.gov While aerobic microbes use oxygen to break the stable aromatic ring, anaerobic microorganisms have evolved distinct strategies that converge on the formation of this compound. frontiersin.orgfrontiersin.org This compound serves as a central, signature metabolite for the anaerobic degradation of a diverse array of monoaromatic compounds. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

The this compound pathway is utilized by various bacteria, including denitrifying, sulfate-reducing, phototrophic, and fermenting bacteria, to break down these often-toxic substances. oup.comlnu.edu.ua Benzoate (B1203000), a common aromatic compound, is frequently used as a model to study this process, where it is activated to this compound by the enzyme benzoate-CoA ligase. frontiersin.orgnih.govnih.gov This pathway is not limited to benzoate, as a wide range of aromatic pollutants are channeled through peripheral pathways to be converted into this compound, making it a universal hub in anaerobic aromatic catabolism. frontiersin.orgnih.govoup.comresearchgate.net The degradation process is typically organized into two main stages: the "upper pathway," which converts various aromatic substrates into this compound, and the "lower pathway," which dearomatizes and cleaves the ring of this compound. csic.esunesp.br

The significance of this compound as a biomarker is underscored by the presence of specific genes related to its metabolism, such as the bamA gene, which encodes the ring-opening hydrolase. nih.gov The detection of such genes in environmental samples indicates the potential for anaerobic degradation of aromatic pollutants. nih.gov

The microbial metabolism of this compound plays a significant, though historically understudied, role in the global carbon cycle. nih.govfrontiersin.orgresearchgate.net Aromatic compounds constitute a massive reservoir of the planet's organic carbon, found in forms like lignin, humic substances, and fossil fuels. nih.govfrontiersin.org Microorganisms are instrumental in recycling the carbon from these aromatic rings. frontiersin.orgnih.gov

The this compound pathway is a key mechanism through which this aromatic carbon is processed in anaerobic environments. ontosight.ai It facilitates the conversion of a wide variety of natural and xenobiotic aromatic compounds into central metabolites like acetyl-CoA and carbon dioxide, thereby reintegrating the carbon into the biosphere. ontosight.ainih.gov The widespread presence of genes for the this compound pathway, such as bamA, in diverse and even pristine environments suggests that this metabolic route is a common and important feature of carbon cycling. frontiersin.orgfrontiersin.org The detection of the bamA gene in environments ranging from petroleum-contaminated sediments to uncontaminated groundwater and peat bogs highlights the pathway's global importance in processing aromatic carbon. frontiersin.org

In the absence of oxygen, microorganisms employ the this compound pathway to break down the stable aromatic ring of hydrocarbons. frontiersin.orgoup.com The process begins with peripheral pathways that convert a variety of aromatic substrates into the central intermediate, this compound. oup.comoup.com For example, toluene is activated by the addition of fumarate (B1241708), a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase, eventually yielding this compound and succinyl-CoA. oup.comfrontiersin.org

Once formed, the degradation of this compound proceeds through a central pathway that involves two main phases: ring reduction and ring cleavage. nih.gov

Ring Reduction: The key step is the dearomatization of the this compound ring by an enzyme called this compound reductase (BCR). csic.es This reduction is energetically challenging and is accomplished by different classes of BCRs.

Class I BCR: Found in facultative anaerobes like Thauera aromatica, this enzyme is ATP-dependent, hydrolyzing two ATP molecules to drive the two-electron reduction of the aromatic ring. oup.comunesp.broup.com It requires a low-potential ferredoxin as an electron donor. oup.comoup.com The product is a cyclic dienoyl-CoA (cyclohex-1,5-diene-1-carboxy-CoA). oup.com

Class II BCR: Found in strictly anaerobic bacteria like the iron-reducer Geobacter metallireducens, this enzyme is ATP-independent. unesp.brfrontiersin.org

Ring Cleavage and β-Oxidation: Following reduction, the non-aromatic ring undergoes a series of reactions analogous to fatty acid β-oxidation. oup.compnas.org

In denitrifying bacteria like Thauera aromatica, the cyclohex-1,5-diene-1-carboxy-CoA is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA. oup.comoup.com

This is followed by oxidation to 6-oxocyclohex-1-ene-1-carbonyl-CoA. researchgate.net

The ring is then hydrolytically cleaved by the enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (encoded by the bamA gene) to produce the open-chain compound 3-hydroxypimelyl-CoA. unesp.broup.comresearchgate.net

This aliphatic dicarboxylic CoA ester is further degraded through β-oxidation to yield three molecules of acetyl-CoA and one molecule of CO2, which can then enter the central metabolism of the cell. oup.com

The specific intermediates can vary between different bacterial species. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway proceeds to pimelyl-CoA instead of 3-hydroxypimelyl-CoA before undergoing further β-oxidation. oup.com

Contribution to Global Carbon Cycling

Metabolic Engineering and Synthetic Biology Strategies

The central role of the this compound pathway in aromatic compound degradation makes it a prime target for metabolic engineering and synthetic biology. These strategies aim to create or improve microbial strains for bioremediation and the production of valuable chemicals from aromatic feedstocks. mdpi.comresearchgate.net

A key strategy for engineering microorganisms is the introduction of genes from one organism into another (heterologous expression) to confer new metabolic capabilities. nih.gov Several studies have focused on expressing genes of the this compound pathway in host organisms to enable the degradation of specific aromatic compounds.

For example, researchers successfully expressed genes for the anaerobic catabolism of benzoate from the thermophilic archaeon Ferroglobus placidus into the thermophilic bacterium Caldicellulosiruptor bescii. nih.gov In this work, the this compound ligase gene was expressed, producing a catalytically active protein. nih.gov A synthetic operon containing six genes encoding three enzymes for benzoate degradation was also expressed, although protein production was not uniform for all genes, indicating challenges in optimizing expression using synthetic ribosome binding sites. nih.gov

In another study, genes involved in the anoxic decarboxylation of o-phthalate to this compound from Azoarcus sp. strain PA01 were identified and characterized. biorxiv.orgbiorxiv.org The two responsible proteins, PhtDa and PhtDb, were expressed in E. coli, and their combined action was shown to catalyze the conversion of o-phthalyl-CoA to this compound. biorxiv.orgbiorxiv.org This demonstrates the potential for transferring specific degradation functions into well-understood host organisms like E. coli for biotechnological applications. biorxiv.org The cloning and heterologous expression of genes from various bacteria, including Rhodopseudomonas palustris and Thauera aromatica, have been instrumental in elucidating the function of the enzymes in the this compound pathway. nih.govasm.org

Metabolic engineering aims to enhance the natural capabilities of microorganisms to break down environmental pollutants. mdpi.com By manipulating the this compound pathway, microbes can be engineered for more efficient bioremediation of sites contaminated with aromatic compounds. researchgate.netmdpi.com

One approach involves stimulating existing metabolic pathways. For example, developing a broad-host-range expression cassette for this compound metabolism could allow for its transfer into native microbial populations at a contaminated site, boosting their degradation capabilities. frontiersin.org Another strategy is to overcome metabolic bottlenecks. For instance, in Rhodopseudomonas palustris, a bacterium known for its ability to metabolize a wide variety of aromatic compounds from plant lignin via the this compound pathway, genetic engineering has been used to alter metabolic flow. acs.org By deleting genes in the lower this compound pathway, researchers were able to prevent the complete degradation of aromatics in a corn stover hydrolysate. acs.org Instead, the engineered strain transformed the complex mixture of aromatics into specific, recoverable phenolic compounds like 4-hydroxybenzoic acid, demonstrating a strategy for biotransformation and valorization of lignin-derived streams. acs.org

Engineering efforts have also focused on expanding the substrate range of key enzymes. The expression of genes from the phenylacetate (B1230308) degradation pathway has been shown to improve the metabolism of adipic acid, a precursor for plastics, suggesting that pathways related to aromatic degradation can be repurposed for new functions. mdpi.com

Heterologous Expression of this compound Catabolic Genes

Biosynthetic Applications of this compound in Natural Product Production

This compound is not only an intermediate in degradation pathways but also a crucial precursor, or "starter unit," for the biosynthesis of a diverse range of valuable natural products. caymanchem.comgoogle.comresearchgate.net These compounds include antibiotics, antifungals, and other bioactive molecules. google.comrsc.org

In bacteria, this compound serves as the starter unit for the production of polyketide antibiotics like enterocin (B1671362). caymanchem.comnih.govnih.gov The biosynthesis of enterocin in the marine bacterium "Streptomyces maritimus" begins with the assembly of a this compound starter unit and seven malonyl-CoA extender units by a polyketide synthase complex. nih.govnih.gov The pathway to form this compound in this bacterium is particularly notable as it mirrors a plant-like pathway, proceeding from phenylalanine via cinnamic acid and a round of β-oxidation, a route that is novel among bacteria. nih.govnih.gov

This compound is also a precursor in the biosynthesis of:

Strobilurins: A class of fungal natural products with significant agricultural use as fungicides. Their biosynthesis uses a this compound precursor to assemble the core structure. rsc.org

Squalestatins: These fungal metabolites are potent inhibitors of squalene (B77637) synthase. Their biosynthesis also initiates with a this compound starter unit derived from phenylalanine degradation. rsc.org

Haliamide: In the proposed biosynthesis of this marine cyanobacterial natural product, this compound acts as the starter unit that is loaded onto the biosynthetic machinery. mdpi.com

The understanding of these biosynthetic pathways, particularly the role of this compound, opens avenues for synthetic biology to produce these complex molecules in heterologous hosts or to create novel analogues with improved properties. researchgate.netnih.gov

Advanced Research Methodologies and Future Research Directions

Structural Elucidation of Benzoyl-CoA Transforming Enzymes and Complexes

X-ray crystallography has been instrumental in revealing the atomic details of several key enzymes in this compound metabolism. For instance, the crystal structures of the BoxB enzyme, a this compound 2,3-epoxidase, have been determined at resolutions between 1.9 and 2.5 Å. ebi.ac.uk These structures, captured in both the diferric state and a reduced state bound to this compound, have defined the substrate's position within a 20 Å-long channel and its proximity to the diiron center. ebi.ac.uk Similarly, the X-ray structure of 4-hydroxythis compound reductase (4-HBCR), a key enzyme in the anaerobic metabolism of phenolic compounds, was established at a 1.6 Å resolution. researchgate.net This provided a detailed view of its molybdenum-flavo-iron-sulfur protein complex. researchgate.netresearchgate.net

More recently, the structure of the Bam(BC)2 heterotetramer of the class II this compound reductase was solved using X-ray crystallography on anaerobically grown protein crystals. karger.com This breakthrough offered a glimpse into the enzyme's state when complexed with its substrate, product, and an inhibitor. karger.com

Cryo-electron microscopy (Cryo-EM) is emerging as a powerful tool for studying large, dynamic, or membrane-bound protein complexes that are often challenging to crystallize. While specific applications to this compound enzymes are still developing, its potential to capture various conformational states of large complexes like the 1-MDa class II this compound reductase complex from Geobacter metallireducens is significant. ebi.ac.uk

These structural studies have been crucial in differentiating enzyme classes, such as the ATP-dependent class I this compound reductases found in facultative anaerobes and the ATP-independent, tungsten-containing class II reductases present in obligate anaerobes. oup.com

Application of Advanced Spectroscopic and Isotopic Tracing Techniques in Pathway Elucidation

Tracing the journey of atoms through metabolic pathways is fundamental to their elucidation. Advanced spectroscopic and isotopic labeling techniques are indispensable for identifying novel intermediates and confirming reaction mechanisms in this compound metabolism.

Isotopic Labeling and Mass Spectrometry (MS): The use of stable isotopes, such as ¹³C and ¹⁸O, coupled with mass spectrometry, has been a cornerstone of pathway analysis. In studies of the aerobic this compound pathway in Azoarcus evansii, assays using [ring-¹³C₆]this compound were analyzed by MS, which helped identify the products of ring cleavage. nih.govnih.gov For example, ¹⁸O labeling studies were critical in demonstrating that the this compound oxygenase (BoxAB) system forms a 2,3-epoxide rather than the previously postulated dihydrodiol. nih.govrsc.org High-resolution mass spectrometry linked to liquid chromatography (LC-HRMS) has enhanced the sensitive detection of specific CoA conjugates, moving beyond older radiolabeling methods. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. It has been used to analyze the products formed from ¹³C-labeled this compound. nih.gov In the study of the BoxC enzyme, NMR analysis of the reaction with [ring-¹³C₆]this compound was essential to identify the product as 3,4-dehydroadipyl-CoA semialdehyde, confirming the non-oxygenolytic ring fission mechanism. nih.govresearchgate.net The chemical shifts and coupling patterns observed in ¹³C NMR spectra allow for precise assignment of the carbon skeleton of novel intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy: These techniques are specialized for studying metal centers in enzymes. EPR and Mössbauer studies of this compound reductase have provided insights into the iron-sulfur clusters and the electron transfer processes that are fundamental to its catalytic activity. ebi.ac.uk

TechniqueApplication in this compound ResearchKey Findings
Isotopic Labeling / MS Tracing the fate of atoms from this compound; Identifying reaction products.Confirmed epoxide formation by BoxAB nih.govrsc.org; Identified 3,4-dehydroadipyl-CoA semialdehyde as a ring cleavage product. nih.gov
NMR Spectroscopy Structural elucidation of novel intermediates in solution.Determined the structure of [2,3,4,5,6-¹³C₅]3,4-dehydroadipyl-CoA. nih.govresearchgate.net
EPR/Mössbauer Spectroscopy Characterizing metal centers and electron transfer in metalloenzymes.Probed the iron-sulfur clusters in this compound reductase. ebi.ac.uk
X-ray Crystallography Determining high-resolution 3D structures of enzymes.Revealed the active site of this compound reductase and 4-hydroxythis compound reductase. ebi.ac.ukresearchgate.net

Omics-Based Approaches (Genomics, Transcriptomics, Proteomics) for Pathway Characterization

The "omics" revolution has provided a systems-level view of this compound metabolism, allowing researchers to connect genes to functions on a global scale.

Genomics: The sequencing of microbial genomes has been pivotal in identifying the genes responsible for this compound degradation. Gene clusters, often arranged in operons, encode the enzymes for entire metabolic pathways. nih.govpnas.org For example, in Rhodopseudomonas palustris, a cluster of 24 genes was identified that includes those for anaerobic benzoate (B1203000) degradation. pnas.org Comparative genomics helps to identify conserved motifs and distinguish between different pathway types, such as the aerobic box pathway and the anaerobic bzd pathway. nih.govfrontiersin.org The presence of genes for this compound reductase serves as a genomic marker to infer the metabolic capabilities of microorganisms in environmental samples. nih.govfrontiersin.org

Transcriptomics: By measuring mRNA levels, transcriptomics reveals which genes are actively expressed under specific conditions. Studies have shown that genes for this compound metabolism are induced in the presence of aromatic substrates like benzoate. pnas.org For instance, in Geobacter metallireducens, transcription of the bamBC genes, encoding a class II this compound reductase, is highly induced by benzoate. pnas.org

Proteomics: Proteomics identifies the proteins present in a cell at a given time. Two-dimensional electrophoresis followed by mass spectrometry has been used to identify benzoate-induced proteins in organisms like G. metallireducens and Comamonas testosteroni. nih.gov In Burkholderia sp. K24, a proteogenomic approach combining genomic data with LC/MS-based quantitative proteomics verified that benzoate is degraded through the this compound pathway. plos.org This approach has also been crucial in identifying novel enzymes, such as a succinyl-CoA:benzoate CoA transferase in G. metallireducens, by analyzing protein expression profiles of cells grown on benzoate. asm.org

Computational Modeling and Simulation of this compound Metabolic Networks

Computational approaches are increasingly used to simulate and predict the behavior of metabolic networks, offering insights that complement experimental work.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods are used to model reaction mechanisms at the quantum level within the classical protein environment. QM/MM calculations have been employed to explore the reaction mechanism of the tungsten-dependent class II this compound reductase. ebi.ac.uk These studies investigate the intricate details of electron transfer and proton delivery during the challenging Birch reduction of the this compound aromatic ring. ebi.ac.ukacs.org

Metabolic Modeling and Flux Balance Analysis (FBA): Genome-scale metabolic models can be constructed to simulate the flow of metabolites through the entire cellular network. While specific, complex models for this compound networks are still an area of active development, FBA can be used to predict growth rates, gene essentiality, and optimal pathway usage under different conditions. These models rely on the genomic annotation of enzymes in the pathway and can help generate hypotheses for experimental validation. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of enzymes and their complexes with substrates over time. This can reveal important information about substrate channeling, conformational changes, and the role of solvent molecules, complementing the static pictures provided by crystallography.

Discovery and Characterization of Novel this compound Dependent Pathways

Research continues to uncover new pathways and enzymes that utilize this compound, expanding our understanding of its metabolic versatility.

A significant discovery was the elucidation of the CoA-dependent aerobic pathway for benzoate metabolism, which contrasts with classical oxygenase-dependent pathways. This pathway involves the formation of this compound, its epoxidation, and subsequent non-oxygenolytic hydrolytic ring cleavage. ebi.ac.uknih.govnih.gov

Furthermore, novel pathways for the biosynthesis of this compound have been characterized. In "Streptomyces maritimus," a unique pathway was identified that forms this compound from phenylalanine via cinnamic acid and a subsequent round of β-oxidation, a process previously associated more with plants. nih.govresearchgate.net This was elucidated through targeted gene disruption and analysis of the resulting mutants. nih.gov

The discovery of a succinyl-CoA:benzoate CoA-transferase in Geobacter metallireducens revealed an alternative, energetically less demanding method of benzoate activation compared to the canonical ATP-dependent benzoate-CoA ligase. asm.org The identification of such novel enzymes often results from a combination of proteomics, genetic analysis, and biochemical characterization of purified proteins. asm.org

Evolutionary Biology of this compound Metabolism

The study of this compound metabolism through an evolutionary lens helps to explain the diversity and distribution of these pathways in nature.

Phylogenetic Analysis: By comparing the amino acid sequences of key enzymes like this compound reductase, researchers can construct phylogenetic trees that reveal their evolutionary relationships. nih.gov Such analyses have successfully grouped this compound reductases into distinct types, such as the bcr type found in Thauera aromatica and the bzd type from Azoarcus evansii. ebi.ac.uknih.gov This helps trace the lineage of these pathways and their dissemination among different bacterial phyla. nih.gov Phylogenetic analysis of aldehyde dehydrogenase-like enzymes also helps to cluster enzymes with similar functions within the broader this compound degradation network. pnas.org

Gene Duplication and Diversification: The presence of multiple paralogs (genes duplicated within a single genome) of this compound pathway enzymes suggests that gene duplication has been a significant force in the evolution of this metabolic capability. nih.govfrontiersin.org This redundancy may allow for the refinement of catabolic strategies, with different enzyme versions optimized for slightly different substrates or regulatory schemes. nih.govfrontiersin.org

Genomic Context: Analyzing the genes surrounding the core this compound pathway genes provides clues about the pathway's function and evolution. The co-localization of genes for transport, regulation, and enzymatic steps in operons indicates strong selective pressure to maintain these functional modules. nih.govpnas.org

Elucidation of Post-Translational Regulatory Mechanisms in this compound Metabolism

While transcriptional regulation of this compound pathways is well-documented, the role of post-translational modifications (PTMs) and allosteric regulation is an emerging area of research. These mechanisms allow for rapid control of enzyme activity in response to immediate metabolic needs.

For example, the activity of this compound reductase in Thauera aromatica is tightly coupled to the hydrolysis of ATP. pnas.org Isotope exchange studies have shown that the enzyme catalyzes an exchange from ADP to ATP, suggesting the formation of a high-energy enzyme-phosphate intermediate. pnas.org This represents a sophisticated form of regulation where the enzyme's catalytic cycle is directly powered and controlled by ATP binding and hydrolysis, ensuring that the energetically costly ring reduction only proceeds when cellular energy status is adequate. pnas.org

In some pathways, the accumulation of intermediates like acyl-CoA can inhibit upstream enzymes, providing a feedback mechanism to control metabolic flux. ebi.ac.uk Future research will likely focus on identifying specific PTMs, such as phosphorylation, acetylation, or others, on this compound pathway enzymes and determining how these modifications affect their activity, stability, and interaction with other proteins. The identification of allosteric binding sites, distinct from the active site, where effector molecules can bind to modulate enzyme function, is another key frontier.

Q & A

Q. How can Benzoyl-CoA be reliably detected in anaerobic microbial degradation studies?

Methodological Answer: Detection typically involves coupling enzymatic assays with analytical techniques. For example, this compound ligase activity can be measured spectrophotometrically by monitoring ATP-dependent CoA release or via HPLC to quantify substrate conversion . In anaerobic systems, activity assays are performed under strict anoxic conditions, often using clarified cell extracts incubated at optimal temperatures (e.g., 65°C for Ferroglobus placidus enzymes) . Confirmatory methods include Western blotting with affinity-tagged enzymes to verify protein expression .

Q. What are the standard methods for quantifying this compound ligase activity in vitro?

Methodological Answer:

  • Spectrophotometric assays: Monitor ATP-to-AMP conversion using coupled enzyme systems (e.g., pyrophosphate release detected via malachite green assay).
  • Bradford protein assay: Quantify total protein in cell extracts to normalize activity measurements, ensuring comparability across samples .
  • Temperature optimization: Pre-incubate reactions at enzyme-specific temperatures (e.g., 65°C for thermophilic ligases) to maximize activity .

Q. What statistical approaches are recommended for analyzing this compound-related experimental data?

Methodological Answer:

  • Hypothesis testing: Use Student’s t-test (paired/unpaired) to compare enzyme activity between experimental and control groups .
  • Multi-sample comparisons: Apply ANOVA for datasets with multiple conditions (e.g., varying pH or substrate concentrations) .
  • Error reporting: Include measures of dispersion (e.g., standard deviation) and confidence intervals to account for biological variability .

Advanced Research Questions

Q. How can researchers address inconsistent detection of this compound reductase activity in heterologous expression systems?

Methodological Answer:

  • Transcript vs. protein analysis: Combine RT-qPCR (to confirm mRNA abundance) with proteomics (e.g., LC-MS/MS) to identify peptides, as observed in Caldicellulosiruptor bescii studies where only 4/6 heterologous proteins were detected despite mRNA presence .
  • Ribosome binding site (RBS) optimization: Redesign synthetic operons with stronger RBS sequences to enhance translation efficiency .
  • Temperature sensitivity: Screen activity across a thermal gradient (e.g., 65–75°C) to identify optimal ranges, as ligase activity may drop sharply above 70°C .

Q. How should conflicting data between mRNA expression and protein detection in this compound pathway genes be analyzed?

Methodological Answer:

  • Multi-omics integration: Correlate RNA-seq data with proteomic profiles to identify post-transcriptional regulation (e.g., protein turnover rates).
  • Controlled degradation experiments: Use cycloheximide to inhibit translation and measure mRNA half-life, as transcript instability may explain discrepancies .
  • Functional complementation: Introduce reporter genes (e.g., GFP) downstream of target genes to validate translational activity .

Q. What experimental design considerations are critical for studying this compound-dependent aromatic compound degradation?

Methodological Answer:

  • Anaerobic batch tests: Follow standardized protocols (e.g., VDI 4630) to maintain strict anoxia, with headspace gas analysis for metabolite tracking .
  • Substrate controls: Include benzoate-free conditions to distinguish endogenous metabolism from target pathways .
  • Time-course sampling: Collect data at multiple time points to capture transient activity peaks, especially in thermophilic systems where enzyme stability may vary .

Data Contradiction Analysis

Example Scenario: this compound ligase mRNA is detected via RT-qPCR, but no enzymatic activity is observed.
Resolution Steps:

Verify protein expression: Use Western blotting with epitope tags to confirm translation .

Assay conditions: Re-test activity at lower temperatures (e.g., 65°C vs. 75°C) to rule out thermal denaturation .

Co-factor supplementation: Ensure ATP, Mg²⁺, and CoA are present in stoichiometric excess during assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.